Nampt activator-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nampt activator-3 is a small molecule that activates nicotinamide phosphoribosyltransferase, the rate-limiting enzyme in the nicotinamide adenine dinucleotide salvage pathway. This compound has garnered significant attention due to its potential neuroprotective properties and its role in increasing intracellular levels of nicotinamide adenine dinucleotide, which is crucial for various cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Nampt activator-3 involves the condensation of nicotinamide with phosphoribosyl pyrophosphate to generate nicotinamide mononucleotide. This reaction requires the hydrolysis of an adenosine triphosphate molecule to phosphorylate the enzyme . The optimization of the compound involves the use of various organic molecules with diverse functional groups and carbon skeletons .

Industrial Production Methods: Industrial production of this compound typically involves high-throughput screening of biochemical assays to identify lead compounds. The compounds are then optimized through structural modifications and evaluated using purified recombinant enzymes .

Análisis De Reacciones Químicas

Types of Reactions: Nampt activator-3 primarily undergoes condensation reactions, where nicotinamide is condensed with phosphoribosyl pyrophosphate to form nicotinamide mononucleotide . This reaction is catalyzed by nicotinamide phosphoribosyltransferase and requires adenosine triphosphate hydrolysis .

Common Reagents and Conditions: The common reagents used in these reactions include nicotinamide, phosphoribosyl pyrophosphate, and adenosine triphosphate . The reaction conditions typically involve the presence of nicotinamide phosphoribosyltransferase and optimal pH and temperature settings to facilitate the condensation process .

Major Products: The major product formed from these reactions is nicotinamide mononucleotide, which is subsequently converted to nicotinamide adenine dinucleotide by nicotinamide mononucleotide adenylyltransferase .

Aplicaciones Científicas De Investigación

Nampt activator-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the nicotinamide adenine dinucleotide salvage pathway and its role in cellular metabolism . In biology, it is used to investigate the neuroprotective effects of nicotinamide adenine dinucleotide-boosting agents . In medicine, this compound has shown potential in the treatment of neurodegenerative diseases, metabolic syndrome, and cancer . In industry, it is used in the development of novel therapeutic agents targeting nicotinamide phosphoribosyltransferase .

Mecanismo De Acción

Nampt activator-3 exerts its effects by activating nicotinamide phosphoribosyltransferase, which catalyzes the condensation of nicotinamide with phosphoribosyl pyrophosphate to form nicotinamide mononucleotide . This activation increases intracellular levels of nicotinamide adenine dinucleotide, leading to subsequent metabolic and transcriptional reprogramming . The molecular targets involved include the enzyme nicotinamide phosphoribosyltransferase and the nicotinamide adenine dinucleotide salvage pathway .

Comparación Con Compuestos Similares

Nampt activator-3 is unique in its ability to effectively increase intracellular levels of nicotinamide adenine dinucleotide without overt toxicity . Similar compounds include SBI-797812, which also activates nicotinamide phosphoribosyltransferase and increases nicotinamide adenine dinucleotide levels . Another similar compound is P7C3, which promotes neurogenesis and enhances cognition . this compound stands out due to its strong neuroprotective efficacy and potential in treating neurodegenerative diseases .

Propiedades

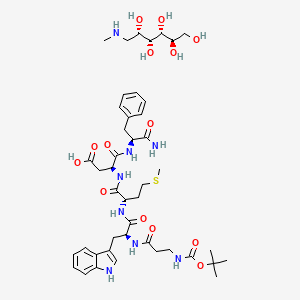

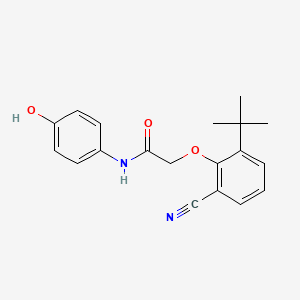

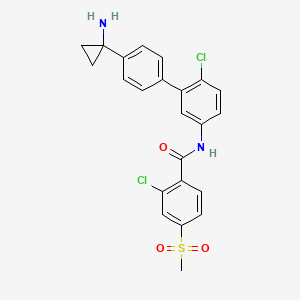

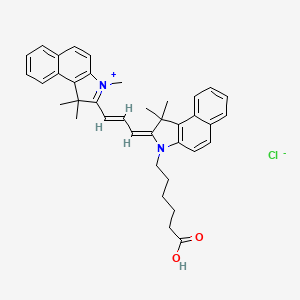

Fórmula molecular |

C19H20N2O3 |

|---|---|

Peso molecular |

324.4 g/mol |

Nombre IUPAC |

2-(2-tert-butyl-6-cyanophenoxy)-N-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C19H20N2O3/c1-19(2,3)16-6-4-5-13(11-20)18(16)24-12-17(23)21-14-7-9-15(22)10-8-14/h4-10,22H,12H2,1-3H3,(H,21,23) |

Clave InChI |

VKGWHNRIOPYZTC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC=CC(=C1OCC(=O)NC2=CC=C(C=C2)O)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]hexyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12393056.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393073.png)

![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)

![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393116.png)